molecular formula C15H21BO4 B6165745 methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 891843-56-4

methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B6165745
CAS No.: 891843-56-4
M. Wt: 276.1
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Description

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative characterized by a benzoate core substituted with a methyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical to pharmaceuticals and organic materials . Its molecular formula is C₁₅H₂₁BO₄, with a molecular weight of 276.14 g/mol.

Properties

CAS No.

891843-56-4

Molecular Formula

C15H21BO4

Molecular Weight

276.1

Purity

95

Origin of Product

United States

Biological Activity

Methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H24BNO2
  • Molecular Weight : 273.2 g/mol
  • CAS Number : 922718-57-8

The compound features a benzoate ester structure with a boron-containing dioxaborolane moiety that may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of the dioxaborolane class exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various strains of bacteria including multidrug-resistant Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentrations (MIC) reported for related compounds ranged from 4 to 8 μg/mL against these pathogens .

Anticancer Activity

Research has demonstrated that certain derivatives possess anticancer properties. For example:

  • In vitro studies : Compounds with similar structures displayed potent inhibitory effects on the proliferation of cancer cell lines. A notable example is the compound's effectiveness against triple-negative breast cancer (TNBC) cell lines with an IC50 value of 0.126 μM .
CompoundCell LineIC50 (μM)Selectivity
Methyl derivativeMDA-MB-2310.126High
Control (TAE226)MDA-MB-231-Lower

This selectivity indicates a promising therapeutic window for targeting cancer cells while sparing normal cells.

The mechanisms through which methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in cancer cell proliferation.
  • Disruption of Cellular Signaling : The dioxaborolane moiety may interact with cellular signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI highlighted the antimicrobial efficacy of pyrimidine-based drugs that included derivatives similar to methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate. The study reported that certain compounds exhibited significant activity against drug-resistant strains with MIC values indicating strong potential for development as therapeutic agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds demonstrated that specific structural modifications enhanced their potency against TNBC cell lines. The results indicated a favorable safety profile during in vivo studies with minimal toxicity observed at therapeutic doses .

Comparison with Similar Compounds

Structural Variations and Physical Properties

The following table compares key structural features and physical properties of methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound -CH₃ (2), -Bpin (6) C₁₅H₂₁BO₄ 276.14 Not reported
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -Bpin (4) C₁₄H₁₉BO₄ 262.11 Not reported
Methyl 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -OCH₃ (2), -Bpin (6) C₁₅H₂₁BO₅ 292.14 Not reported
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -F (3), -Bpin (5) C₁₄H₁₇BFO₄ 282.10 48–50
Ethyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate -Cl (2), -Bpin (4), -OCH₂CH₃ (ester) C₁₅H₂₀BClO₄ 310.58 Not reported

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -F, -Cl) lower melting points compared to electron-donating groups (e.g., -CH₃, -OCH₃). For example, the fluoro-substituted analog melts at 48–50°C , while methyl/methoxy derivatives lack reported melting points, suggesting higher solubility or amorphous solid states.
  • Positional Isomerism : The para-substituted analog (methyl 4-(4,4,5,5-tetramethyl...) has a lower molecular weight (262.11 g/mol) due to the absence of a methyl group .

Preparation Methods

Reaction Mechanism and General Protocol

The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetallation with B2Pin2 and reductive elimination to yield the boronic ester. A representative procedure involves:

  • Substrate : Methyl 2-methyl-6-bromobenzoate (1.0 equiv)

  • Boron source : B2Pin2 (2.5–3.0 equiv)

  • Catalyst : Pd(dppf)Cl2 (5–10 mol%)

  • Base : Potassium acetate (2.0–3.0 equiv)

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF)

  • Conditions : 80–85°C under inert atmosphere for 3–4 hours.

Purification via silica gel chromatography (ethyl acetate/hexane) typically affords the product in 70–85% yield.

Catalyst and Ligand Optimization

Catalyst selection profoundly impacts reaction efficiency. Comparative studies reveal:

Catalyst SystemLigandSolventYield (%)Reference
Pd(dppf)Cl21,1'-Bis(diphenylphosphino)ferroceneDioxane82
Pd(OAc)2NoneDMF39
PdCl2(PPh3)2TriphenylphosphineToluene65

The Pd(dppf)Cl2 system outperforms others due to enhanced stability and electron-donating properties of the ferrocene-based ligand, which facilitates transmetallation.

Solvent and Base Effects

Polar aprotic solvents like DMF accelerate oxidative addition but may promote protodeboronation. Non-polar solvents (e.g., dioxane) improve selectivity for boronate formation. Potassium acetate is preferred over carbonate bases due to its mild acidity, which mitigates ester hydrolysis.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors replace batch systems to enhance heat transfer and reduce reaction times. Automated catalyst injection and in-line NMR monitoring ensure consistent quality. A patented industrial protocol reports:

  • Throughput : 500 kg/batch

  • Purity : >99% (HPLC)

  • Cost : $120/kg (raw materials)

Q & A

Q. What are the optimal conditions for synthesizing methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of pre-functionalized benzoate precursors. For example, methyl 2-methyl-6-bromobenzoate can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Catalyst loading3–5 mol% PdHigher loading risks side reactions
Reaction temperature80–90°CTemperatures >100°C degrade boronate
SolventAnhydrous dioxaneMoisture reduces boron integrity

Purification via column chromatography (petroleum ether:ethyl acetate, 7:3) yields ~65% purity .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer: Combine 1H NMR , 13C NMR , and IR spectroscopy to verify the boronate ester (B–O stretch at ~1,350 cm⁻¹) and methyl ester groups (C=O at ~1,700 cm⁻¹). For example:

  • 1H NMR (CDCl₃): δ 8.60 (s, 1H, aromatic H), 3.97 (s, 3H, O–CH₃), 1.37 (s, 12H, pinacol methyl groups) .
  • LC-MS detects molecular ions at m/z 262.11 (M+H⁺) .

Q. What are its primary applications in organic synthesis?

Methodological Answer: The compound serves as a boronate ester intermediate in Suzuki-Miyaura cross-coupling reactions to form biaryl or heteroaryl systems. For example:

  • Coupling with aryl halides (e.g., 4-chloro-2-(trifluoromethyl)phenyl derivatives) under Pd catalysis yields substituted pyrimidine carboxylates for medicinal chemistry .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

Methodological Answer: The ortho-methyl group on the benzoate ring introduces steric hindrance, slowing transmetallation steps in Suzuki-Miyaura reactions. Computational studies (DFT) suggest:

  • Electron-withdrawing substituents on coupling partners (e.g., –CF₃) enhance electrophilicity, accelerating oxidative addition .
  • Steric bulk from pinacol boronate requires bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

Q. What strategies resolve contradictions in reported reaction yields?

Methodological Answer: Discrepancies in yields (e.g., 50–75%) arise from:

  • Oxygen sensitivity : Use of Schlenk lines or gloveboxes improves boronate stability .
  • Catalyst pre-activation : Pre-stirring Pd catalysts with ligands (e.g., PCy₃) increases active species concentration .
  • Purification losses : Replace column chromatography with recrystallization (e.g., hexane/EtOAc) for higher recovery .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies show:

  • Short-term : Stable at 4°C in sealed, argon-flushed vials for 1–2 weeks .
  • Long-term : Decomposes via hydrolysis at room temperature (t₁/₂ ≈ 30 days at 40% humidity). Add molecular sieves (3Å) to storage containers .

Q. What computational methods predict its reactivity in non-traditional coupling reactions?

Methodological Answer:

  • DFT calculations (e.g., B3LYP/6-31G*) model transition states for C–B bond activation.
  • Molecular docking predicts interactions with enzymes in biocatalytic borylation (e.g., engineered cytochrome P450s) .

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

Coupling PartnerYield (%)Conditions (Catalyst, Solvent)Reference
4-Bromotoluene68Pd(dppf)Cl₂, dioxane/H₂O
3-Chloropyridine45Pd(OAc)₂, SPhos, THF
2-Naphthyl triflate72Pd(PPh₃)₄, K₂CO₃, DMF

Q. Table 2. Stability Under Accelerated Degradation Conditions

ConditionDegradation Rate (%/day)Major Degradation Product
40°C, 75% humidity12.5Deborylated benzoate
UV light (254 nm)8.2Oxidized pinacol byproduct

Q. Critical Analysis of Contradictory Evidence

  • Catalyst Choice : While Pd(dppf)Cl₂ is widely used notes that Pd(OAc)₂ with SPhos improves yields for electron-deficient partners.
  • Solvent Selection : Anhydrous dioxane is standard, but reports improved yields in THF for sterically hindered substrates.

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